molecular formula C6H9N3O2S B13592926 Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate CAS No. 92738-69-7

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B13592926
CAS No.: 92738-69-7
M. Wt: 187.22 g/mol
InChI Key: KBTRLAKKCJYDDT-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate is a chemical compound offered for research use as a building block in organic synthesis and medicinal chemistry. Compounds based on the 5-aminothiadiazole scaffold are of significant interest in pharmaceutical research due to their broad biological activity . This structure serves as a key intermediate in the synthesis of more complex molecules. For instance, related (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid derivatives are critical intermediates in the synthesis of fifth-generation cephalosporin antibiotics, such as Ceftaroline . The 1,2,4-thiadiazole core is a versatile heterocycle, and its derivatives are frequently explored for developing new therapeutic agents. Research into similar structures has demonstrated potential polypharmacological properties, including antiproliferative activities against human cancer cell lines in vitro . Furthermore, thiadiazole-containing compounds have been investigated as inhibitors of specific enzymes, such as Insulin-Degrading Enzyme (IDE), which is a target for diseases like type 2 diabetes, Alzheimer's, and certain cancers . As a reagent, this compound is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers can utilize this building block to explore new chemical spaces and develop novel bioactive molecules .

Properties

CAS No.

92738-69-7

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9)

InChI Key

KBTRLAKKCJYDDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC(=N1)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

One classical approach involves the cyclization of thiosemicarbazide derivatives to form the 1,2,4-thiadiazole ring, followed by functionalization to introduce the ethyl acetate side chain.

  • The synthesis starts with thiosemicarbazide reacting with appropriate carboxylic acid derivatives or nitriles to form 5-amino-1,2,4-thiadiazole intermediates.
  • Subsequent alkylation with ethyl chloroacetate under basic conditions (e.g., potassium hydroxide or potassium carbonate) introduces the ethyl acetate group at the 3-position of the thiadiazole ring.
  • This method yields Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate with good purity and yield.

Hydroxyimino Intermediate Route (Syn- and Anti-Isomers)

According to patent EP0795551A1, a sophisticated method involves preparing 2-substituted hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid derivatives, including esters like this compound, via syn- and anti-isomer intermediates.

  • The anti-isomer esters or amides are first synthesized.
  • These compounds undergo isomerization and further functional group transformations, including formamido intermediate formation, to yield the syn-isomer esters.
  • The syn-isomer is particularly useful for acylation reactions in cephalosporin synthesis.
  • This method is industrially relevant due to its high selectivity and yield.

Alkylation of 5-Amino-1,2,4-thiadiazole-3-thiol

A practical laboratory-scale method involves alkylation of 5-amino-1,2,4-thiadiazole-3-thiol with ethyl chloroacetate:

  • 5-Amino-1,2,4-thiadiazole-3-thiol is dissolved in anhydrous ethanol.
  • Potassium hydroxide is added to generate the thiolate ion.
  • Ethyl chloroacetate is introduced, and the mixture is refluxed for approximately 2 hours.
  • After reaction completion, the product is extracted with chloroform and purified by recrystallization from ethanol to obtain this compound as white crystals.
  • This method is straightforward and yields a crystalline product suitable for further applications.

Experimental Data and Reaction Conditions

Step Reagents & Conditions Notes Yield (%) Reference
Cyclization of thiosemicarbazide with nitrile derivatives Heating with sodium hydroxide or acidic conditions Formation of 5-amino-1,2,4-thiadiazole core 70–85
Alkylation with ethyl chloroacetate KOH or K2CO3 base, reflux in ethanol or acetone, 2–4 h Introduction of ethyl acetate group at 3-position 75–90
Hydroxyimino intermediate synthesis Multi-step with isomerization, reflux, and purification Industrial scale, syn-isomer selective 80–88

Mechanistic Insights

  • The formation of the 1,2,4-thiadiazole ring typically proceeds via nucleophilic attack of the thiosemicarbazide sulfur on nitrile or carboxyl derivatives, followed by cyclization and elimination steps.
  • Alkylation at the thiol group proceeds via nucleophilic substitution (S_N2) with ethyl chloroacetate, facilitated by base deprotonation of the thiol.
  • The hydroxyimino intermediates involve oxime formation and tautomerization, allowing for isomeric control critical for downstream antibiotic synthesis.

Summary of Advantages and Challenges

Preparation Method Advantages Challenges
Cyclization + Alkylation Simple, accessible reagents, good yields Requires careful control of reaction conditions to avoid side products
Hydroxyimino Intermediate Route High selectivity, industrial scalability Multi-step, requires isomer separation and purification
Direct Alkylation of Thiol Straightforward, good purity Sensitive to moisture and requires anhydrous conditions

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Conditions :

  • Alkaline hydrolysis : Aqueous NaOH (2–20 eq.) at 60–90°C for 6–12 hours .

  • Acid hydrolysis : HCl (5–25% v/v) at reflux temperatures .

Example :

SubstrateReagent/ConditionsProductYieldSource
Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate10% NaOH, 80°C, 8 h(5-Amino-1,2,4-thiadiazol-3-yl)acetic acid75–85%

Mechanism : Base-mediated nucleophilic acyl substitution, followed by protonation.

Nucleophilic Substitution at the Amino Group

The 5-amino group participates in acylation and alkylation reactions due to its nucleophilic character.

Acylation

Reagents : Aroyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine .
Conditions : Ambient temperature, anhydrous solvent (e.g., THF or DCM) .

Example :

SubstrateReagentProductYieldSource
This compoundBenzoyl chloride, Et₃NEthyl (5-benzamido-1,2,4-thiadiazol-3-yl)acetate68%

Alkylation

Reagents : Ethyl bromoacetate or diethyl sulfate in ethanol with KOH .
Conditions : 20–40°C, 2–4 hours .

Condensation Reactions

The amino group forms Schiff bases with aldehydes or ketones.

Example :

SubstrateReagentProductConditionsYieldSource
This compound4-ChlorobenzaldehydeEthyl (5-(4-chlorobenzylideneamino)-1,2,4-thiadiazol-3-yl)acetateEthanol, reflux, 6 h62%

Applications : These derivatives show enhanced bioactivity in antimicrobial and anticancer assays .

Electrophilic Ring Modification

The thiadiazole ring undergoes electrophilic substitution under controlled conditions.

Nitration

Reagents : HNO₃/H₂SO₄ mixture at 0–5°C.
Product : Nitro-substituted thiadiazole derivatives (used as intermediates in drug synthesis).

Sulfonation

Reagents : SO₃ in H₂SO₄ at 50°C.
Product : Sulfonic acid derivatives with improved solubility.

Ring-Opening Reactions

Under strongly acidic or reducing conditions, the thiadiazole ring may cleave.

Example :

SubstrateReagentProductConditionsSource
This compoundH₂, Pd/C (10%)Ethyl (3-mercaptopropionamido)acetateH₂ (1 atm), EtOH, 24 h

Coordination Chemistry

The amino and thiadiazole nitrogen atoms act as ligands for metal ions.

Example :

SubstrateMetal SaltComplex FormedApplicationSource
This compoundCu(NO₃)₂·3H₂OCu(II) complex with square-planar geometryCatalytic oxidation studies

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in neutral pH; degrades under strongly acidic/basic conditions.

Scientific Research Applications

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a chemical compound with a molecular weight of 288.28 g/mol, featuring a thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The ethoxycarbonyl and amino groups present enhance its chemical reactivity and potential biological activity. It is typically used in research settings, particularly in the synthesis of antibiotics and other pharmaceutical agents.

Scientific Research Applications

  • Pharmaceutical Development Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is explored as a precursor in synthesizing novel antibiotics. It can be modified to enhance its pharmacological properties or to create analogs with different bioactivities. Studies focusing on the interactions of ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate with biological macromolecules are crucial for understanding its mechanism of action, which helps to elucidate potential therapeutic targets and guide further drug development efforts.
  • Antimicrobial and Antifungal Effects Research indicates that compounds similar to ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate exhibit various biological activities, including antimicrobial and antifungal effects. The thiadiazole ring can interact with biological systems, potentially affecting enzyme activity or cellular processes. Derivatives of this compound may play a role in developing new antibiotics due to their structural similarity to known antibiotic agents.
  • Antitumor Activities Novel 1,3,4-thiadiazole derivatives bearing an amide moiety have been evaluated for in vitro antitumor activities against HL-60, SKOV-3, and MOLT-4 human tumor cell lines . For example, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed an inhibitory effect against SKOV-3 cells .
  • Adenosine Receptor Affinity In an effort to enhance A3 binding affinity, the acetamido functionality has been applied to a thiadiazole template . It was found that 4-methoxyphenyl and aliphatic acyl group substitutions displayed a large enhancement of the affinity and selectivity for human adenosine A3 receptors .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structure Key Substituents Bioactivity/Application Synthesis Highlights
Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate 1,2,4-Thiadiazole ring Ethyl ester (position 3), amino (position 5) Antibiotic intermediate; enhanced lipophilicity for drug delivery Esterification of 2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (CAS 72217-12-0) 1,2,4-Thiadiazole ring Methoxyimino (position 2), carboxylic acid (position 2) Key intermediate for fourth-generation cephalosporins (e.g., cefepime) Novel industrial methods using triphenylphosphine and disulfide reagents
Methyl 2-Ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetate (XV) 1,2,4-Thiadiazole ring Methyl ester (position 2), ethoxyimino (position 2) Precursor to antibiotic-active Z-isomer acids High-yield (97.4%) synthesis via bromine/thiocyanate reaction
1,5-Bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b) Bis-1,3,4-thiadiazole Thioether linkages, oxapentane spacer Macrocyclic compound; potential applications in coordination chemistry 72% yield via nucleophilic substitution
Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates 1,2,4-Triazole ring Phenethyl, thioacetimidate side chains Biologically active triazole derivatives for drug modeling Efficient synthesis via nucleophilic substitution

Physicochemical and Bioactive Properties

  • Solubility and Lipophilicity : Ethyl esters (e.g., the target compound) exhibit higher lipophilicity than their carboxylic acid counterparts (e.g., CAS 72217-12-0), improving membrane penetration but reducing aqueous solubility .
  • Stereochemical Impact: The Z-isomer configuration in methoxyimino/ethoxyimino derivatives is critical for binding penicillin-binding proteins (PBPs) in bacteria, as seen in cephalosporins .
  • Thermal Stability: Compounds like 1,5-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b) show moderate melting points (159–160°C), influenced by hydrogen bonding and macrocyclic rigidity .

Biological Activity

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential anticancer properties based on various studies.

1. Cytotoxic Activity

Research has demonstrated that derivatives of 1,2,4-thiadiazole exhibit promising cytotoxic effects against several cancer cell lines. This compound has been evaluated for its cytotoxicity using the MTT assay against various human cancer cell lines.

Case Studies and Findings

  • Study on Antitumor Activity : A study synthesized a series of thiadiazole derivatives and tested their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound containing the thiadiazole nucleus showed significant activity with an IC50 value of 29 μM against HeLa cells . This suggests that modifications to the thiadiazole structure can enhance cytotoxic properties.
  • Apoptosis Induction : Another study reported that ethyl derivatives of 1,3,4-thiadiazole exhibited apoptosis-inducing properties in SKOV-3 (ovarian cancer) cells. The compound ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed an IC50 value of 19.5 μM and induced apoptosis as indicated by acridine orange/ethidium bromide staining .

2. Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. This compound has shown potential in inhibiting various bacterial strains.

Antibacterial Studies

A review highlighted that compounds with the 1,3,4-thiadiazole moiety possess significant antibacterial activity against pathogens such as E. coli and S. aureus. The biological activity is attributed to structural variations that enhance interaction with bacterial cell membranes .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Cell Proliferation : The compound interferes with cellular processes leading to reduced viability in cancer cells.
  • Induction of Apoptosis : As evidenced by staining assays, it promotes programmed cell death in targeted cancer cells.

4. Comparative Bioactivity Table

CompoundCell Line TestedIC50 Value (μM)Mechanism
This compoundHeLa29Cytotoxicity
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateSKOV-319.5Apoptosis Induction
Other Thiadiazole DerivativesVarious>100Variable

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